molecular formula C12H16N2 B071080 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline CAS No. 182208-61-3

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline

Numéro de catalogue: B071080
Numéro CAS: 182208-61-3
Poids moléculaire: 188.27 g/mol
Clé InChI: CHIINPDGHUONJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline is a heterocyclic compound that features a fused ring system combining pyrazine and quinoline structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, a synthesis route may start with 1-fluoro-2-nitrobenzene and S-amino acids, proceeding through a series of steps including intramolecular Mitsunobu cyclization and PPh3/I2/imidazole-mediated cyclization .

Industrial Production Methods: While detailed industrial production methods are less commonly documented in public literature, the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring cost-effectiveness and safety.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For instance, oxidation might yield quinoline derivatives, while reduction could produce more saturated analogs.

Applications De Recherche Scientifique

Antihypertensive Effects

One of the most significant applications of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is its antihypertensive activity. Studies have demonstrated that this compound exhibits a notable reduction in blood pressure in animal models. For instance, when administered orally at doses between 1 to 10 mg/kg to renal hypertonic rats, it produced significant hypotensive effects . This suggests its potential for developing new antihypertensive medications.

Central Nervous System Activity

In addition to its cardiovascular effects, the compound has shown central nervous system (CNS) inhibitory actions. Animal tests indicate that it may possess sedative properties alongside its antihypertensive effects. This dual action could make it a candidate for treating conditions associated with both hypertension and anxiety disorders .

Case Study 1: Synthesis and Characterization

A study published in the Royal Society of Chemistry detailed the synthesis of a series of substituted derivatives of this compound. These derivatives were characterized using various spectroscopic methods and evaluated for their biological activities. The results indicated that certain substitutions enhanced the pharmacological profiles compared to the parent compound .

Case Study 2: Antihypertensive Mechanism

Research conducted on the antihypertensive effects of this compound revealed that it acts on specific pathways related to vascular resistance. The studies utilized renal hypertonic rat models to assess its efficacy and mechanism of action. The findings suggested that it may influence nitric oxide pathways and other vasodilatory mechanisms to exert its blood pressure-lowering effects .

Potential Applications in Drug Development

Given its pharmacological activities, this compound has potential applications in drug development for:

  • Antihypertensive medications : Targeting hypertension through novel mechanisms.
  • CNS agents : Developing sedatives or anxiolytics based on its CNS activity.
  • Pharmaceutical intermediates : Serving as a precursor for synthesizing more complex therapeutic agents.

Mécanisme D'action

The mechanism by which 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

  • 2,3,4,5-Tetrahydro-1H-pyrazino[1,2-a]quinoline
  • 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoxaline

Comparison: Compared to its analogs, 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is unique due to its specific ring structure and the presence of additional hydrogen atoms, which can influence its chemical reactivity and biological activity. Its distinct structural features may confer unique binding properties and reactivity profiles, making it a valuable compound for further research and application.

Activité Biologique

2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The compound has been synthesized through various methods. One notable approach involves the use of enantiomerically pure substituted amino acids as starting materials, leading to a series of derivatives with yields ranging from 13% to 20% . Another synthesis method reported the formation of optically pure derivatives using a cycloaddition reaction .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor in cancer treatment. Specifically, it has been shown to affect the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a crucial role in cell growth and survival . The compound's ability to inhibit PI3K has been linked to enhanced anti-cancer effects when used in combination with other agents such as Bcl-2 inhibitors. This synergistic effect could lead to improved outcomes in cancer therapies .

Antiparasitic Activity

The compound also exhibits significant antiparasitic activity. Derivatives of this compound have been explored for their effectiveness against schistosomiasis. Research indicates that these derivatives can significantly reduce parasite viability and may offer a new avenue for treatment .

Case Studies

Study FocusFindingsReference
Anticancer Activity Inhibition of PI3K pathway leading to reduced cancer cell growth.
Antiparasitic Effects Significant reduction in viability of Schistosoma parasites when treated with derivatives.
Synthesis Techniques Development of efficient synthetic routes yielding optically pure compounds.

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in critical signaling pathways. For instance:

  • PI3K Inhibition : The compound inhibits the PI3K pathway which is often dysregulated in cancers. By blocking this pathway, it can induce apoptosis and inhibit tumor growth.
  • Antiparasitic Mechanism : The precise mechanism by which this compound affects parasitic organisms is still under investigation but is believed to involve disruption of metabolic processes essential for parasite survival.

Propriétés

IUPAC Name

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12/h1-4,11,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIINPDGHUONJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N3C1CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21535-56-8
Record name 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Reactant of Route 2
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Reactant of Route 3
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Reactant of Route 4
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Reactant of Route 5
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Reactant of Route 6
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.